![molecular formula C12H16ClN3O B1463354 [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride CAS No. 1193388-76-9](/img/structure/B1463354.png)
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl](propan-2-yl)amine hydrochloride
Overview
Description
The compound “(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride” is a derivative of oxadiazole . Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The yield of these reactions can vary, but yields of around 85% have been reported . The synthesized compounds are often characterized using techniques such as FT-IR, NMR, and LC-MS .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by C-O and C=N bond lengths in the oxadiazole ring that are almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring . In the crystal, molecules are linked via N-H⋯N hydrogen bonds, forming double-stranded chains propagating along [010] .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazole derivatives often involve the substitution of bromine-containing 1,3,4-oxadiazoles to introduce various functional groups . The reactions are typically carried out under controlled conditions to ensure high yield and purity .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can vary depending on the specific structure of the compound. For example, some compounds have been reported to have melting points in the range of 133–135 °C . The compounds are often characterized using techniques such as FT-IR, NMR, and LC-MS .Scientific Research Applications
Anticancer Research
Oxadiazole derivatives have been evaluated for their potential anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes in living cells, is often used to assess the efficacy of these compounds against various cancer cell lines .
Antimicrobial Activity
These compounds have shown promising results in antibacterial and antifungal screenings, with some being comparable to reference drugs like amoxicillin and fluconazole .
Antiviral Properties
Derivatives of oxadiazole have been tested for their antiviral properties, including entrance inhibition in a SARS-CoV-2 pseudovirus model, which could be crucial for developing treatments against viral infections .
Synthesis Protocols
Research into oxadiazole derivatives includes developing synthesis protocols for creating analogues with potential pharmacological activities .
Pharmacophore Development
The oxadiazole heterocycle is considered a bioisostere of amide and is used as a pharmacophore to create novel drug molecules due to its better hydrolytic and metabolic stability .
Chemical Synthesis
New derivatives of 1,3,4-oxadiazole are synthesized for various applications, including the development of new pharmacologically active compounds .
Future Directions
The future directions for research on “(5-Phenyl-1,3,4-oxadiazol-2-yl)methylamine hydrochloride” and related compounds could involve further exploration of their potential biological activities, such as their antiviral and antibacterial properties . Additionally, further studies could explore the synthesis of new derivatives and the optimization of synthesis conditions to improve yield and purity .
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that the oxadiazole ring in the compound can act as a bioisostere for a carbonyl group, a peptide bond, or a double bond, which allows it to interact with biological targets .
Biochemical Pathways
Oxadiazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
In silico studies suggest that oxadiazole derivatives have a positive oral bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .
properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(2)13-8-11-14-15-12(16-11)10-6-4-3-5-7-10;/h3-7,9,13H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOZVJJSFJDQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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